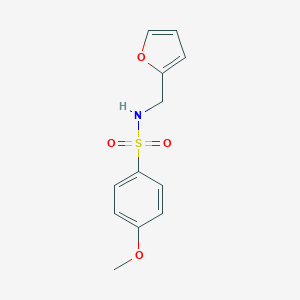![molecular formula C18H13BrN4O3S B245927 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B245927.png)
4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether, also known as BPTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPTM is a heterocyclic compound that contains a triazole ring, a thiadiazole ring, and a benzodioxin ring. The synthesis of BPTM is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Mecanismo De Acción
The mechanism of action of 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether involves its ability to bind to the active site of the target enzyme or protein, thereby inhibiting its activity. 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether binds to the ATP-binding site of CK2, thereby preventing the phosphorylation of its target proteins. 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether also binds to the zinc ion in the active site of carbonic anhydrase, thereby inhibiting its catalytic activity.
Biochemical and Physiological Effects:
4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has been shown to have various biochemical and physiological effects in vitro and in vivo. Inhibition of CK2 by 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Inhibition of carbonic anhydrase by 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has been shown to reduce intraocular pressure in animal models of glaucoma. 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has several advantages for lab experiments, including its high yield and purity, its ability to inhibit specific enzymes and proteins, and its potential applications in drug discovery and development. However, 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether also has limitations, including its complex synthesis method, its potential toxicity, and its limited solubility in aqueous solutions.
Direcciones Futuras
For research on 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether include the development of more efficient and cost-effective synthesis methods, the identification of more specific targets for 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether inhibition, and the evaluation of its potential applications in the treatment of various diseases. Further studies are also needed to determine the safety and toxicity of 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether in vivo and to optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
The synthesis of 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether involves a multistep process that requires the use of various reagents and solvents. The first step involves the synthesis of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-bromoaniline to form the intermediate product, which is then converted to the final product by reacting it with 1,2,4-triazole-3-thiol in the presence of a catalyst. The final product is obtained in high yield and purity, and its structure is confirmed using various spectroscopic techniques such as NMR and IR spectroscopy.
Aplicaciones Científicas De Investigación
4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has potential applications in drug discovery and development due to its ability to inhibit the activity of certain enzymes and proteins. 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of CK2 has been shown to have therapeutic potential in various diseases such as cancer, Alzheimer's disease, and viral infections. 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase has been shown to have potential applications in the treatment of glaucoma and other diseases.
Propiedades
Fórmula molecular |
C18H13BrN4O3S |
|---|---|
Peso molecular |
445.3 g/mol |
Nombre IUPAC |
3-[(4-bromophenoxy)methyl]-6-(2,3-dihydro-1,4-benzodioxin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13BrN4O3S/c19-11-5-7-12(8-6-11)24-10-16-20-21-18-23(16)22-17(27-18)15-9-25-13-3-1-2-4-14(13)26-15/h1-8,15H,9-10H2 |
Clave InChI |
SHHLPSUGRVAIMS-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)COC5=CC=C(C=C5)Br |
SMILES canónico |
C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)COC5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol](/img/structure/B245854.png)
![(6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245857.png)
![(6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245858.png)
![4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B245898.png)
![3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245905.png)
![6-(4-chlorophenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245907.png)
![3-(4-Methoxybenzyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245926.png)

![2-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B245936.png)
![2-[Benzyl(methyl)amino]ethyl 3-chlorobenzoate](/img/structure/B245938.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B245941.png)
![1-Dibenzo[b,d]furan-3-yl-3-(4-fluoroanilino)-1-propanone](/img/structure/B245942.png)